molecular formula C17H14O3S B1398043 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 722517-50-2

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1398043
CAS No.: 722517-50-2
M. Wt: 298.4 g/mol
InChI Key: ICZZWAMTKNHVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzo[b]thiophene core with a benzyloxy group at the 3-position and a methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. The benzyloxy group and methyl ester moiety can influence the compound’s binding affinity and specificity .

Properties

IUPAC Name

methyl 3-phenylmethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-19-17(18)16-15(13-9-5-6-10-14(13)21-16)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZZWAMTKNHVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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